HDAC6 Inhibitory Activity: Target Compound vs. Class Baseline
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate inhibits human recombinant HDAC6 with an IC50 of 18,130 nM (18.13 μM) in a fluorescence-based assay using Boc-Lys(acetyl)-AMC substrate [1]. Comparative data for the cyclopropyl analog (CAS 1887059-69-9) and the methylene-bridged analog (CAS 2504203-39-6) under identical assay conditions are not available in public literature. However, this compound exhibits approximately 2,790-fold lower potency than optimized HDAC6 inhibitors in the same structural class, where the best reported candidate achieved an IC50 of 700 nM with a novel zinc-binding group [2].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18,130 nM (18.13 μM) |
| Comparator Or Baseline | Optimized class candidate with novel ZBG: 700 nM |
| Quantified Difference | Approximately 26-fold less potent than optimized analog (18.13 μM vs 0.70 μM) |
| Conditions | Human recombinant His-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; Boc-Lys(acetyl)-AMC substrate; 1-hour incubation; fluorescence detection |
Why This Matters
This baseline activity defines the compound's position as an early-stage scaffold requiring further optimization, guiding procurement decisions for hit-to-lead campaigns where intermediate potency with synthetic accessibility is prioritized.
- [1] TargetMine / ChEMBL. ChEMBL:CHEMBL4443876. Inhibition of human recombinant His-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells using Boc-Lys(acetyl)-AMC substrate; fluorescence-based assay; 1 hr incubation. IC50 = 18,130 nM. View Source
- [2] UNICA IRIS Institutional Research Information System. In vitro HDAC6 inhibition studies; best candidate IC50 = 700 nM. Accessed 2026. View Source
